molecular formula C21H21NO5 B11390776 N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11390776
M. Wt: 367.4 g/mol
InChI Key: FVZZMGQIEPGVGN-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chromene core, substituted with a carboxamide group and a dimethoxyphenyl ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide or ether groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a chromene core and a dimethoxyphenyl ethyl side chain, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C21H21NO5/c1-13-4-6-15-16(23)12-20(27-18(15)10-13)21(24)22-9-8-14-5-7-17(25-2)19(11-14)26-3/h4-7,10-12H,8-9H2,1-3H3,(H,22,24)

InChI Key

FVZZMGQIEPGVGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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